molecular formula C24H24N2O4S B2823955 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide CAS No. 1005299-72-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2823955
CAS No.: 1005299-72-8
M. Wt: 436.53
InChI Key: WOUBXVZFXJEAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2-(4-methylphenoxy)acetamide moiety at position 7. The 4-methylphenoxy substituent contributes lipophilicity, which may influence blood-brain barrier penetration or target engagement in neurological disorders. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., tetrahydroquinoline and tetrahydroisoquinoline derivatives) are frequently explored as orexin receptor antagonists, GPR139 agonists, or anti-atherosclerosis agents .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-18-9-13-21(14-10-18)30-17-24(27)25-20-12-11-19-6-5-15-26(23(19)16-20)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUBXVZFXJEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.

    Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the benzenesulfonyl-tetrahydroquinoline intermediate with 4-methylphenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or dimethyl sulfoxide, followed by the addition of an alkyl halide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Alkylated phenoxyacetamide derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on core scaffolds, substituents, and inferred pharmacological implications.

Core Scaffold Variations

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The tetrahydroquinoline core (one benzene fused to a six-membered ring with one nitrogen) differs from tetrahydroisoquinoline (two adjacent benzene rings with nitrogen in the heterocycle). This distinction alters molecular geometry, affecting receptor selectivity. For example, tetrahydroisoquinoline derivatives in exhibit selectivity for orexin 1 receptors due to their planar aromatic systems . Example: Compound 20 () replaces tetrahydroquinoline with tetrahydroisoquinoline and substitutes the 7-position with a piperidinylethoxy group, yielding a 24% synthetic yield .

Substituent Effects

  • Position 1 Substituents :

    • Benzenesulfonyl (target compound) vs. Thiophene-2-carbonyl (): The benzenesulfonyl group enhances metabolic stability compared to the thiophene carbonyl, which may increase oxidative susceptibility. The thiophene analog (G502-0267, MW 406.5 g/mol) has lower lipophilicity (ClogP ~3.5) due to sulfur’s polarizability .
    • 3,4-Dimethoxyphenylmethyl (): Electron-donating methoxy groups in compounds 20–24 improve solubility but may reduce CNS penetration due to increased polarity .
  • Position 7 Substituents: 2-(4-Methylphenoxy)acetamide (target) vs. Pyridinylmethoxy (): The methylphenoxy group offers moderate steric bulk and lipophilicity (ClogP ~4.0), balancing membrane permeability and solubility. Benzyloxy (, compound 21): Larger aromatic substituents like benzyloxy (78% yield) may improve binding affinity but reduce metabolic stability due to CYP450 oxidation .

Acetamide Modifications

  • 2-(4-Methylphenoxy)acetamide (target) vs. Piperidin-4-ylidene Acetamide (): The methylphenoxy group provides a rigid, hydrophobic anchor, while the piperidinylidene moiety in Goxalapladib (MW 718.80) introduces conformational flexibility and trifluoromethyl groups for enhanced binding to lipid-rich targets like atherosclerosis-related enzymes .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Core Scaffold Position 1 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Pharmacological Inference Reference
Target Compound Tetrahydroquinoline Benzenesulfonyl 2-(4-Methylphenoxy)acetamide ~410 (estimated) Potential CNS activity N/A
G502-0267 () Tetrahydroquinoline Thiophene-2-carbonyl 2-(4-Methylphenoxy)acetamide 406.5 Moderate lipophilicity
Compound 20 () Tetrahydroisoquinoline 3,4-Dimethoxyphenylmethyl Piperidinylethoxy ~570 (estimated) Orexin 1 receptor antagonism
Goxalapladib () Naphthyridine Trifluoromethylbiphenyl Piperidinylidene acetamide 718.80 Anti-atherosclerosis
Compound 7a () Azetidine-Triazole 1H-1,2,4-Triazole-1-carbonyl 3-Methoxyphenylaminoethyl ~430 (estimated) GPR139 agonism (inferred)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.